6-(Diphenylphosphanyl)pyridin-2-amine
Description
Properties
CAS No. |
928146-27-4 |
|---|---|
Molecular Formula |
C17H15N2P |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
6-diphenylphosphanylpyridin-2-amine |
InChI |
InChI=1S/C17H15N2P/c18-16-12-7-13-17(19-16)20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H2,18,19) |
InChI Key |
JLSMKDJJRYPIAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=N3)N |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
6-(Diphenylphosphanyl)pyridin-2-amine serves primarily as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions. Its ability to form stable complexes with metal ions makes it valuable in transition metal-catalyzed reactions.
Transition Metal Complexes
The compound is widely used to create complexes with metals such as palladium, platinum, and nickel. These complexes are pivotal in:
- Cross-Coupling Reactions : It facilitates Suzuki and Heck reactions, which are essential for synthesizing complex organic molecules.
- Hydrogenation Reactions : The ligand's properties allow for effective hydrogenation of alkenes and alkynes, improving yields and reaction rates.
Table 1: Summary of Catalytic Applications
| Reaction Type | Metal Used | Application |
|---|---|---|
| Suzuki Coupling | Palladium | Synthesis of biaryl compounds |
| Heck Reaction | Palladium | Formation of substituted alkenes |
| Hydrogenation | Nickel | Reduction of unsaturated hydrocarbons |
Coordination Chemistry
In coordination chemistry, this compound is utilized as a chelating agent due to its ability to coordinate with various metal ions. This property is crucial for developing new materials and catalysts.
Metal Ion Binding
The compound can form stable chelates with transition metals, which are essential in:
- Sensing Applications : Metal complexes can be designed for detecting specific ions or molecules through changes in fluorescence or colorimetric responses.
- Therapeutic Agents : Some metal complexes exhibit biological activity, making them candidates for drug development.
Case Study 1: Sensing Applications
A study demonstrated the use of this compound in developing sensors for heavy metal ions. The sensor showed high selectivity and sensitivity, enabling the detection of lead ions at low concentrations.
Biological Applications
Recent research highlights the potential biological applications of this compound derivatives in medicinal chemistry.
Anticancer Activity
Compounds derived from this compound have been investigated for their antiproliferative effects on cancer cells.
Case Study 2: Anticancer Activity Evaluation
In vitro studies revealed that certain derivatives exhibited significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Summary of Findings
The applications of this compound span across catalysis, coordination chemistry, and biological research. Its role as a ligand enhances catalytic processes, while its coordination properties enable the development of innovative materials and sensors.
Table 2: Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Catalysis | Effective in cross-coupling reactions |
| Coordination Chemistry | Forms stable complexes with metal ions |
| Biological Activity | Promising anticancer properties |
Comparison with Similar Compounds
Key Research Findings
- Photophysical Superiority: this compound outperforms P−C−N ligands in Re(I) complexes due to stronger MLCT transitions, but quinoline-based ligands remain superior for light-harvesting applications .
- Catalytic Efficiency: Re(I) complexes with this compound show higher turnover numbers in CO₂ reduction than those with 2-(diphenylphosphanyl)pyridyl, attributed to optimized electron density at the metal center .
- Structural Insights : Crystal studies of N-diphenylphosphanyl derivatives highlight the role of C−H⋯N interactions in stabilizing 3D frameworks, a feature absent in simpler pyridin-2-amine ligands .
Q & A
Q. What are the established synthetic routes for 6-(Diphenylphosphanyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : A common synthesis involves reacting pyridin-2-amine derivatives with chlorodiphenylphosphine in the presence of a base (e.g., triethylamine) under inert atmospheres. For example, a dropwise addition of chlorodiphenylphosphine to a dichloromethane solution of the amine precursor, followed by stirring and purification via silica gel chromatography, yields the target compound . Optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of amine to phosphine), solvent selection (e.g., toluene/dichloromethane mixtures), and reaction time (2–4 hours). Monitoring reaction progress via TLC or NMR ensures minimal byproduct formation.
Q. How is the structural characterization of this compound performed using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/DMF mixture. Data collection uses a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs SHELXL software, which refines atomic coordinates, thermal parameters, and hydrogen placements using a least-squares approach. Key parameters include R-factors (<0.06 for high quality) and data-to-parameter ratios (>15:1 for reliability). Hydrogen bonds and stacking interactions (e.g., π-π distances) are analyzed using programs like Mercury .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set model the compound’s electronic structure. Key analyses include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity and charge-transfer behavior.
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., P→N donation).
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites.
For thermochemical accuracy, exact-exchange functionals (e.g., Becke’s 1993 method) are recommended to reduce errors in atomization energies (<2.4 kcal/mol) . Software packages like Gaussian or ORCA are typically used.
Q. What role does this compound play as a ligand in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The compound acts as a bidentate ligand, coordinating Pd via the pyridinyl N and phosphine P atoms. This stabilizes Pd(0) intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions. Key factors influencing catalytic efficiency:
- Ligand-to-Metal Ratio : Optimal at 1:1–2:1 (ligand:Pd).
- Steric and Electronic Effects : Bulky diphenylphosphine groups enhance oxidative addition rates.
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve solubility.
Mechanistic studies involve monitoring reaction kinetics via in situ NMR or isolating Pd complexes for SCXRD analysis .
Q. How should researchers address contradictions between experimental data and computational predictions for derivatives of this compound?
- Methodological Answer : Discrepancies (e.g., NMR shifts vs. DFT-predicted values) require:
- Cross-Validation : Repeating experiments under varied conditions (e.g., solvent, temperature).
- Multi-Software Refinement : Using both SHELXL (crystallography) and Gaussian (DFT) to reconcile structural parameters.
- Error Analysis : Quantifying systematic errors (e.g., thermal motion in X-ray data) and functional limitations (e.g., DFT’s neglect of dispersion forces).
Iterative refinement and benchmarking against known analogs (e.g., 6-methylpyridin-2-amine derivatives) resolve inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
